2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide

Scaffold flexibility Conformational entropy Binding site complementarity

SAR studies on influenza RdRP inhibitors often lack a matched unsubstituted thiophene comparator to isolate core ring effects. This compound solves that problem by uniquely combining the 4-(dipropylsulfamoyl)benzamido (probenecid) pharmacophore with an unsubstituted thiophene-3-carboxamide scaffold. - Enables matched-pair analysis vs. tetrahydrobenzo[b]thiophene analogs (e.g., CAS 313662-68-9) in PA-PB1 disruption assays. - Only analog suitable for testing dual polymerase-OAT transporter inhibition hypotheses. - Serves as intermediate reference state in lipophilicity/H-bond SAR continuum (vs. butyl(ethyl) and bis(2-methoxyethyl) analogs). Supplied with full Certificate of Analysis (CoA). For R&D only; not for human/animal use.

Molecular Formula C19H25N3O4S2
Molecular Weight 423.55
CAS No. 920435-81-0
Cat. No. B2914544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide
CAS920435-81-0
Molecular FormulaC19H25N3O4S2
Molecular Weight423.55
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
InChIInChI=1S/C19H25N3O4S2/c1-4-11-22(12-5-2)28(25,26)15-8-6-14(7-9-15)17(23)21-19-16(10-13-27-19)18(24)20-3/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24)(H,21,23)
InChIKeyJKMJNULMOCXLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide: Chemical Identity & Procurement


2-[4-(Dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide (CAS 920435-81-0) is a synthetic small molecule belonging to the thiophene-3-carboxamide class, characterized by a central thiophene ring bearing an N-methylcarboxamide at the 3-position and a 4-(dipropylsulfamoyl)benzamido substituent at the 2-position . Its molecular formula is C₁₉H₂₅N₃O₄S₂ with a molecular weight of 423.55 g/mol . The compound incorporates the 4-(dipropylsulfamoyl)benzoic acid pharmacophore—structurally derived from probenecid—fused to a thiophene-3-carboxamide scaffold that has been explored in antiviral programs targeting influenza virus RNA-dependent RNA polymerase (RdRP) [1]. This dual pharmacophoric architecture distinguishes it from simpler thiophene carboxamides and positions it as a specialized tool compound for structure–activity relationship (SAR) studies at the interface of organic anion transport modulation and antiviral polymerase inhibition.

1
Polymerase SAR studies: unsubstituted thiophene scaffold for ring-saturation decoupling
2
Dual-pathway study fit: probenecid pharmacophore + thiophene-3-carboxamide polymerase domain
3
Intermediate lipophilicity reference state for sulfonamide N-substituent SAR profiling

2-[4-(Dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide: Non-Substitutability vs. Generic Analogs


Within the thiophene-3-carboxamide family, even subtle structural modifications produce profound shifts in target engagement, physicochemical properties, and biological outcome. The target compound uniquely combines an unsubstituted thiophene core with a dipropylsulfamoylbenzamido side chain—a motif absent from the extensively characterized tetrahydrobenzo[b]thiophene analogs (e.g., CAS 313662-68-9 and CAS 476280-34-9) that dominate the influenza polymerase inhibitor literature [1]. Replacing the dipropylsulfamoyl group with butyl(ethyl)sulfamoyl (CAS 920436-36-8) or bis(2-methoxyethyl)sulfamoyl (CAS 920436-44-8) alters lipophilicity, hydrogen-bonding capacity, and steric bulk at the sulfonamide nitrogen, each of which independently modulates target affinity, metabolic stability, and solubility [2]. Furthermore, substituting the N-methylcarboxamide at the thiophene 3-position for a primary carboxamide or ester eliminates a key hydrogen-bond donor/acceptor pair that is critical for binding in the influenza RdRP PA–PB1 interface [1]. Generic substitution among these analogs without confirmatory assay data therefore risks invalidating SAR hypotheses and irreproducible experimental outcomes.

Core scaffold Tetrahydrobenzo[b]thiophene analogs introduce ring saturation; SAR interpretation may shift away from unsubstituted thiophene baseline.
Sulfonamide Butyl(ethyl) or bis(2-methoxyethyl) substituents alter lipophilicity and H-bond capacity; probenecid pharmacophore context may not transfer.
Carboxamide Primary amide or ester analogs shift H-bond donor count; polymerase binding mode may not reproduce without N-methyl group.

2-[4-(Dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide: Comparative Evidence vs. Closest Analogs


Core Scaffold: Unsubstituted Thiophene vs. Tetrahydrobenzo[b]thiophene

The target compound retains a planar, unsubstituted thiophene ring, whereas the closest literature-characterized analogs (CAS 313662-68-9 and CAS 476280-34-9) contain a saturated tetrahydrobenzo[b]thiophene core that introduces conformational flexibility and increased lipophilicity [1]. In the influenza RdRP PA–PB1 interaction inhibition assay, tetrahydrobenzo[b]thiophene-3-carboxamide derivatives show IC₅₀ values ranging from 1.1 µM (most potent) to >100 µM depending on substituent pattern, with the saturated ring contributing to both potency gains and cytotoxicity trade-offs [1]. The unsubstituted thiophene platform of the target compound is predicted by GRID molecular interaction field (MIF) analysis to offer a distinct spatial and electronic profile at the key H-bond acceptor region near the carboxamide, potentially altering selectivity across polymerase subunits [1].

Core Scaffold
Class-level inference
Unsubstituted thiophene vs. tetrahydrobenzo[b]thiophene; predicted altered binding mode at PA–PB1 interface via GRID MIF analysis.
Scaffold-hopping context for SAR studies.
Direct PA–PB1 IC₅₀ unavailable; computational prediction only.
Scaffold flexibility Conformational entropy Binding site complementarity PA–PB1 interface

Sulfonamide Substituent Differentiation

The dipropylsulfamoyl group (two n-propyl chains) in the target compound provides a distinct lipophilicity and steric signature compared to analogs bearing butyl(ethyl)sulfamoyl (CAS 920436-36-8) or bis(2-methoxyethyl)sulfamoyl (CAS 920436-44-8) substituents [1]. The dipropyl motif is isosteric with the pharmacophore of probenecid, a well-characterized inhibitor of organic anion transporters (OAT1/3) and multidrug resistance protein MRP1 with reported IC₅₀ values in the low micromolar range for OAT-mediated transport [2]. Introducing the more polar bis(2-methoxyethyl) variant increases topological polar surface area (tPSA) and hydrogen-bond acceptor count, which may enhance aqueous solubility but reduce membrane permeability, while the butyl(ethyl) variant introduces asymmetry that can alter off-rate kinetics at hydrophobic protein pockets [1]. Quantitative ClogP predictions indicate the dipropylsulfamoyl substituent yields an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility—a critical parameter for cell-based antiviral assays [2].

Sulfonamide Substituent
Reported
Dipropylsulfamoyl (ClogP ≈ 3.2) vs. bis(2-methoxyethyl) (ClogP ≈ 2.1); ΔClogP ≈ +1.1, ΔH-bond acceptors = −2.
Intermediate lipophilicity for permeability–solubility balance.
ClogP is predicted; probenecid OAT IC₅₀ reference is low µM.
Lipophilicity modulation ClogP Solubility Transporter recognition

Carboxamide Substitution: N-Methyl vs. Amide vs. Ester

The N-methylcarboxamide at the thiophene 3-position of the target compound provides one hydrogen-bond donor (N–H) and one acceptor (C=O), whereas the primary amide analogs common in the influenza polymerase inhibitor literature (IC₅₀ = 1.1 µM for the most potent compound in the series) offer two H-bond donors [1]. Methylation of the amide nitrogen eliminates one H-bond donor, which can reduce affinity for polar binding pockets but improve cell permeability and metabolic stability by decreasing susceptibility to amidase-mediated hydrolysis [1]. In the SAR dissection of thiophene-3-carboxamide RdRP inhibitors, N-methylation was found to be tolerated at the PA–PB1 interface, with some N-methyl analogs retaining sub-micromolar activity while showing reduced cytotoxicity relative to the primary amide counterparts [1]. Ester analogs (e.g., CAS 449782-49-4) lack the H-bond donor entirely and are generally inactive in polymerase inhibition assays, confirming the essential role of at least one amide N–H [1].

Carboxamide Substitution
Cross-study comparable
N-Methylcarboxamide (1 H-bond donor) vs. primary amide (2 donors); N-methylation tolerated with reported sub-µM activity in tetrahydrobenzo series.
Balance between target engagement and cell permeability.
Direct target-compound PA–PB1 IC₅₀ not reported.
Hydrogen-bond donor/acceptor ratio Metabolic stability Target engagement

Probenecid Pharmacophore and Dual Transporter–Antiviral Potential

The 4-(dipropylsulfamoyl)benzamido moiety in the target compound is structurally identical to the pharmacophore of probenecid (4-(dipropylsulfamoyl)benzoic acid), a clinically used uricosuric agent and pan-transporter inhibitor [1]. Probenecid inhibits organic anion transporters OAT1 and OAT3 with IC₅₀ values in the range of 4–12 µM and multidrug resistance protein MRP1 with IC₅₀ ≈ 10–50 µM, and has recently been shown to inhibit SARS-CoV-2 replication in NHBE cells (IC₅₀ = 1.3 nM) and Vero E6 cells (IC₅₀ = 750 nM) [2]. The target compound conjugates this transporter-active pharmacophore with a thiophene-3-carboxamide polymerase inhibitor scaffold, creating a bifunctional molecule that could simultaneously disrupt viral polymerase assembly and block host organic anion transporters implicated in viral entry or egress [1][2]. This dual mechanism is structurally inaccessible to analogs bearing non-probenecid sulfonamide substituents (e.g., butyl(ethyl) or bis(2-methoxyethyl) variants) and to analogs lacking the N-methylthiophene-3-carboxamide polymerase-targeting domain [1].

Dual Transporter Potential
Class-level inference
Intact probenecid pharmacophore + polymerase-targeting domain; probenecid reference: OAT1 IC₅₀ ≈ 4–12 µM, MRP1 IC₅₀ ≈ 10–50 µM.
Hypothesis-generating tool for dual polymerase–transporter studies.
Direct transporter inhibition data unavailable.
MRP1 inhibition OAT1/OAT3 inhibition Host-directed antiviral Probenecid synergy

2-[4-(Dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide: Research & Industrial Applications


SAR Probe: Decoupling Core Saturation from Sulfonamide Effects

The target compound serves as the critical 'missing link' in SAR studies of thiophene-3-carboxamide-based influenza RdRP inhibitors. While the tetrahydrobenzo[b]thiophene series (CAS 313662-68-9, CAS 476280-34-9) has been extensively characterized (IC₅₀ range 1.1–>100 µM in PA–PB1 ELISA [1]), the contribution of the saturated ring to potency, selectivity, and cytotoxicity cannot be isolated without a matched unsubstituted thiophene comparator. The target compound fills this gap. Researchers should use this compound in parallel with the tetrahydrobenzo analogs to perform matched-pair analysis in PA–PB1 disruption assays and MDCK cell viability assays, thereby attributing differential activity specifically to core ring saturation vs. sulfonamide substituent effects.

Bifunctional Probe for Polymerase–Transporter Dual Inhibition

The target compound's unique retention of the full probenecid pharmacophore (4-(dipropylsulfamoyl)benzamido group) alongside a thiophene-3-carboxamide polymerase-targeting domain [1] makes it the only close analog suitable for testing the hypothesis that dual polymerase–transporter inhibition yields synergistic antiviral efficacy [2]. Researchers investigating host-directed antiviral strategies should deploy this compound in comparative studies against probenecid alone (OAT1/3 IC₅₀ ≈ 4–12 µM; MRP1 IC₅₀ ≈ 10–50 µM [2]) and against polymerase-only inhibitors to quantify the contribution of each pharmacophoric domain to overall antiviral activity and cytotoxicity in relevant cell models.

Negative Control for Sulfonamide N-Substituent SAR

Because the target compound bears the dipropylsulfamoyl (probenecid) substituent, it serves as an essential reference point for SAR studies exploring alternative sulfonamide N-substituents. Comparative testing against the butyl(ethyl) analog (CAS 920436-36-8; predicted ΔClogP ≈ +0.4) and bis(2-methoxyethyl) analog (CAS 920436-44-8; predicted ΔClogP ≈ −1.1, ΔH-bond acceptors = +2) allows researchers to correlate incremental changes in lipophilicity, H-bond capacity, and steric bulk with shifts in target affinity, solubility, and permeability. The dipropyl analog represents the intermediate reference state in this continuum [3].

Chemical Biology Tool for Probenecid-Sensitive Transporters

Given that probenecid has demonstrated nanomolar antiviral activity against SARS-CoV-2 (IC₅₀ = 1.3 nM in NHBE cells) [2]—activity attributed at least in part to host transporter modulation—the target compound provides a structurally distinct probe to dissect whether the probenecid pharmacophore retains transporter inhibitory function when conjugated to a bulkier thiophene-3-carboxamide scaffold. This application is uniquely enabled by the target compound and would be impossible with any other commercially available analog lacking the dipropylsulfamoyl group.

Application
Selection Property
Validation Focus
Scaffold-hop SAR probe
Unsubstituted thiophene core
PA–PB1 binding mode comparison vs. tetrahydrobenzo analogs
Polymerase–transporter dual-pathway study
Probenecid pharmacophore retention
Transporter modulation plus polymerase inhibition endpoint context
Sulfonamide N-substituent SAR reference
Intermediate lipophilicity state
ClogP, solubility, and permeability continuum review
Host-directed antiviral probe
Structurally distinct probenecid analog
Transporter inhibitory function with bulkier scaffold
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